molecular formula C7H12D2O2 B1147817 Ethyl 3-methylbutyrate - d2 CAS No. 1082581-98-3

Ethyl 3-methylbutyrate - d2

カタログ番号: B1147817
CAS番号: 1082581-98-3
分子量: 132.2
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl 3-methylbutyrate (CAS 108-64-5) is an ethyl ester of 3-methylbutyric acid, characterized by a branched-chain structure. Its deuterated form, Ethyl 3-methylbutyrate - d2 (ethyl 3-methylbutyrate with two deuterium atoms substituting hydrogen), is a stable isotope-labeled analog primarily used in analytical chemistry as an internal standard for precise quantification via gas chromatography-mass spectrometry (GC-MS) .

This compound is a key contributor to fruity, sweet, and tropical aromas in diverse applications, including alcoholic beverages (e.g., whisky, baijiu, cider), fermented foods, and fruits like mangoes . Its aroma threshold is notably low, making it impactful even at trace concentrations (e.g., 0.015 mg/kg in apple brandy) . In wine, it is synthesized via yeast-mediated Ehrlich pathways from amino acid precursors, with concentrations influenced by fermentation conditions and yeast strains .

特性

CAS番号

1082581-98-3

分子式

C7H12D2O2

分子量

132.2

純度

90% min.

同義語

Ethyl 3-methylbutyrate - d2

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Ethyl 3-methylbutyrate belongs to the ethyl ester family, which includes compounds with varying carbon chain lengths and branching patterns. Below is a detailed comparison with structurally and functionally analogous esters:

Ethyl 2-Methylbutyrate

  • Structure : Ethyl ester of 2-methylbutyric acid (branched at the second carbon).
  • Aroma Profile: Green-fruity, pungent notes, with a lower aroma threshold (0.006 mg/kg in apple brandy) compared to ethyl 3-methylbutyrate .
  • Occurrence : Detected in honey (sample H5) and wines, where it synergizes with ethyl 3-methylbutyrate to enhance fruity complexity .
  • Sensory Impact: Both esters contribute to "fruity" attributes, but ethyl 2-methylbutyrate is associated with sharper, greener notes .

Ethyl Butyrate

  • Structure : Straight-chain ethyl ester of butyric acid.
  • Aroma Profile : Apple, banana-like sweetness, with a higher volatility than branched esters.
  • Occurrence : Found in mangoes, infant formula, and spirits. In mangoes, ethyl butyrate and ethyl 3-methylbutyrate jointly define the fruity character, though ethyl butyrate dominates due to higher abundance .
  • Functional Role : Ethyl butyrate oxidizes more readily than branched esters, leading to spoilage odors at elevated concentrations .

Ethyl Hexanoate

  • Structure: Ethyl ester of hexanoic acid (C6 chain).
  • Aroma Profile : Strongly fruity (green apple, pineapple), with a higher molecular weight and boiling point than ethyl 3-methylbutyrate.
  • Occurrence: Abundant in baijiu and whisky, where long-chain esters like ethyl hexanoate contribute to sustained aromatic complexity, contrasting with the transient sweetness of ethyl 3-methylbutyrate .
  • Quantitative Differences: In synthetic grape juice fermentations, ethyl hexanoate concentrations (435.23 µg/L) far exceed those of ethyl 3-methylbutyrate (4.37 µg/L) .

Ethyl Isobutyrate

  • Structure : Ethyl ester of isobutyric acid (branched at the first carbon).
  • Aroma Profile: Similar fruity notes but with a "solvent-like" undertone.
  • Metabolic Interplay : In tomato trichomes, increased ethyl isobutyrate correlates with decreased ethyl 3-methylbutyrate, suggesting competitive biosynthesis pathways for branched-chain esters .

Data Tables

Table 1: Concentration Ranges of Ethyl 3-Methylbutyrate and Analogous Esters in Selected Matrices

Compound Matrix Concentration Range Key Reference
Ethyl 3-methylbutyrate Apple Brandy 0.00–0.14 mg/kg
Ethyl 3-methylbutyrate Synthetic Grape Juice 4.37 µg/L
Ethyl 2-methylbutyrate Honey (Sample H5) Detected (quantitative data not specified)
Ethyl Hexanoate Baijiu Up to 574.15 µg/L

Table 2: Aroma Thresholds and Sensory Descriptors

Compound Aroma Threshold (mg/kg) Sensory Descriptors Source
Ethyl 3-methylbutyrate 0.015 Fruity, sweet
Ethyl 2-methylbutyrate 0.006 Green-fruity, pungent
Ethyl Hexanoate 0.005 Green apple, pineapple
Ethyl Butyrate 0.001 Apple, banana

Research Findings and Industrial Relevance

  • Fermentation Dynamics : Ethyl 3-methylbutyrate levels in wines are strain-dependent. For example, Lachancea thermotolerans yeast produces 12.04 µg/L in synthetic grape juice, compared to 5.27 µg/L in other strains .
  • Flavor Synergy : In mangoes, ethyl 3-methylbutyrate interacts with terpenes (e.g., limonene) and lactones to amplify tropical fruitiness .
  • Analytical Challenges : Recovery rates for ethyl 3-methylbutyrate in cider analysis reach 117%, indicating robust detectability despite matrix complexity .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying ethyl 3-methylbutyrate-d2 in biological matrices?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) coupled with ethyl trans-esterification is widely used to separate and quantify deuterated esters in complex matrices. For example, deuterated analogs like ethyl 3-methylbutyrate-d2 can be distinguished from non-deuterated forms using selective ion monitoring (SIM) for mass fragments unique to the deuterated compound (e.g., m/z shifts due to D2 labeling). Structural confirmation requires nuclear magnetic resonance (NMR) to verify deuterium placement and isotopic purity .
  • Data Handling : Quantification relies on calibration curves using synthetic deuterated standards. Internal standards (e.g., deuterated ethyl hexanoate) correct for matrix effects .

Q. How is ethyl 3-methylbutyrate-d2 synthesized, and what steps ensure isotopic purity?

  • Synthesis : Deuterated esters are typically synthesized via acid-catalyzed esterification of deuterated 3-methylbutyric acid (e.g., CD3-labeled precursors) with deuterated ethanol (C2D5OD). Isotopic purity is ensured by repeated distillation and characterization via high-resolution mass spectrometry (HRMS) and <sup>2</sup>H-NMR to confirm >98% deuteration at specified positions .
  • Quality Control : Residual protons are monitored using solvent suppression NMR techniques to detect contamination from non-deuterated solvents or reactants .

Q. What protocols optimize sample preparation for ethyl 3-methylbutyrate-d2 in aroma release studies?

  • Extraction : Solid-phase microextraction (SPME) fibers (e.g., Carboxen/PDMS) are used to capture volatile esters from headspace samples. Deuterated analogs require calibration against synthetic standards to account for extraction efficiency differences due to isotopic effects .
  • Storage : Solutions are stored in amber vials at -20°C under argon to prevent ester hydrolysis or isotopic exchange .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in ethyl 3-methylbutyrate-d2 binding affinity data across studies?

  • Case Study : In peptide-binding assays, contradictory results (e.g., retention vs. release of esters) arise from differences in peptide size, pH, and matrix composition. For example, post-salting stage peptides (2700–4500 Da) bind alcohols and aldehydes but release ethyl 3-methylbutyrate-d2 due to steric effects .
  • Statistical Approach : Multivariate analysis (e.g., PCA or PLSR) correlates binding slopes with peptide molecular weight and solution ionic strength. Replicate experiments under controlled pH (4.0–7.0) and temperature (25–37°C) conditions isolate confounding variables .

Q. What methodologies elucidate the role of deuterium labeling in altering ethyl 3-methylbutyrate's volatility and sensory thresholds?

  • Volatility Studies : Deuterium labeling reduces vapor pressure by ~5–10% compared to non-deuterated esters, as measured by static headspace GC. This impacts detection thresholds in sensory panels, requiring recalibration of odor activity values (OAVs) for deuterated analogs .
  • Sensory Validation : Triangle tests with trained panelists quantify threshold differences. For example, ethyl 3-methylbutyrate-d2 exhibits a 15% higher detection threshold in aqueous solutions due to reduced volatility .

Q. How do researchers model the release kinetics of ethyl 3-methylbutyrate-d2 in dynamic biological systems (e.g., fermentation)?

  • Kinetic Modeling : Time-resolved GC-MS tracks ester release during yeast fermentation. Michaelis-Menten kinetics are applied to relate ester production to substrate (deuterated precursors) concentration and enzyme activity (e.g., alcohol acetyltransferases) .
  • Data Integration : Metabolomics platforms (e.g., LC-QTOF-MS) correlate deuterated ester levels with transcriptomic data to identify rate-limiting enzymes in biosynthetic pathways .

Notes for Methodological Rigor

  • Contradiction Management : When conflicting data arise (e.g., binding vs. release), validate protocols using standardized peptide extracts and controlled deuterated ester concentrations .
  • Ethical Compliance : For studies involving human sensory panels, ensure ethical approval for participant selection and data anonymization, adhering to guidelines like those in and .

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